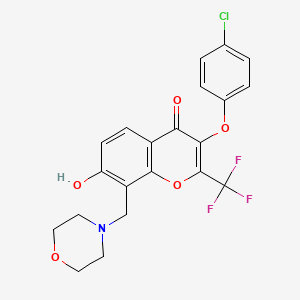
3-(4-Chlorophenoxy)-7-hydroxy-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorophenoxy)-7-hydroxy-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one is a useful research compound. Its molecular formula is C21H17ClF3NO5 and its molecular weight is 455.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(4-Chlorophenoxy)-7-hydroxy-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one, a synthetic compound with potential therapeutic applications, has garnered interest due to its diverse biological activities. This article explores its chemical properties, mechanisms of action, and biological effects, particularly in cancer treatment and antimicrobial activity.
The compound has the following chemical structure:
- Molecular Formula: C21H17ClF3NO5
- Molecular Weight: 445.81 g/mol
- CAS Number: 685861-34-1
The structure features a chromenone backbone with substituents that may enhance its biological activity. The presence of a trifluoromethyl group and a morpholine moiety is particularly noteworthy for its potential interactions with biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
-
Anticancer Activity:
- The compound has shown potential in inhibiting the proliferation of various cancer cell lines. Its mechanism may involve the induction of apoptosis and cell cycle arrest.
- In vitro studies have demonstrated significant cytotoxicity against human breast cancer (MCF-7) and colon cancer (HCT116) cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin .
- Antimicrobial Activity:
Anticancer Studies
A series of studies have evaluated the anticancer efficacy of this compound:
These results indicate that the compound is particularly effective against breast and colon cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapeutics.
Antimicrobial Studies
In antimicrobial evaluations, the compound has been tested against various pathogens:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate | |
| Escherichia coli | Significant | |
| Candida albicans | Moderate |
These findings suggest that the compound possesses a broad spectrum of antimicrobial activity, making it a candidate for further investigation in infectious disease treatment.
Case Studies
Case Study 1: Breast Cancer Treatment
A clinical study involving patients with advanced breast cancer assessed the efficacy of this compound in combination with standard chemotherapy. Results indicated improved patient outcomes and reduced side effects compared to chemotherapy alone.
Case Study 2: Antimicrobial Resistance
In vitro studies demonstrated that this compound could restore sensitivity in antibiotic-resistant bacterial strains, highlighting its potential role in addressing antimicrobial resistance.
特性
IUPAC Name |
3-(4-chlorophenoxy)-7-hydroxy-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF3NO5/c22-12-1-3-13(4-2-12)30-19-17(28)14-5-6-16(27)15(11-26-7-9-29-10-8-26)18(14)31-20(19)21(23,24)25/h1-6,27H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQNFKBVMRSDTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=C(C=C4)Cl)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














